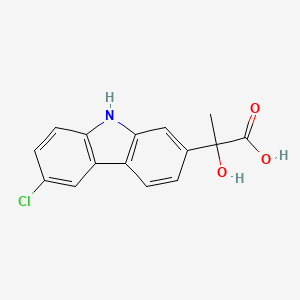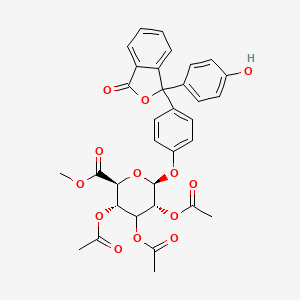
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which combines phenolphthalein, acetobromo, and glucuronic acid methyl ester moieties. It is primarily used as a substrate in biochemical assays, particularly for the detection of beta-glucuronidase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps. One common method includes the acetylation of glucuronic acid followed by bromination to introduce the acetobromo group. The final step involves the esterification with phenolphthalein .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves strict control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The compound is often produced in powdered form and requires careful handling and storage at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The acetobromo group can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The phenolphthalein moiety can undergo redox reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phenolphthalein and glucuronic acid derivatives.
Oxidation: Oxidized forms of phenolphthalein.
Aplicaciones Científicas De Investigación
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for beta-glucuronidase in enzymatic assays.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and biochemical assays
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with beta-glucuronidase. When used as a substrate, it is hydrolyzed by the enzyme to release phenolphthalein, which can be quantitatively measured. This reaction is often used to detect the presence and activity of beta-glucuronidase in various biological samples .
Comparación Con Compuestos Similares
Similar Compounds
Phenolphthalein beta-D-glucuronide: Another substrate for beta-glucuronidase with similar applications.
Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Used in the synthesis of glucuronide prodrugs.
Uniqueness
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is unique due to its combined structural features, which allow it to serve as a versatile substrate in biochemical assays. Its ability to undergo various chemical reactions also makes it valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C33H30O13 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,5R,6S)-3,4,5-triacetyloxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H30O13/c1-17(34)41-26-27(42-18(2)35)29(43-19(3)36)32(45-28(26)31(39)40-4)44-23-15-11-21(12-16-23)33(20-9-13-22(37)14-10-20)25-8-6-5-7-24(25)30(38)46-33/h5-16,26-29,32,37H,1-4H3/t26-,27?,28-,29+,32+,33?/m0/s1 |
Clave InChI |
DJVJTSIIHJRHEH-JQILAHKBSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H](C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


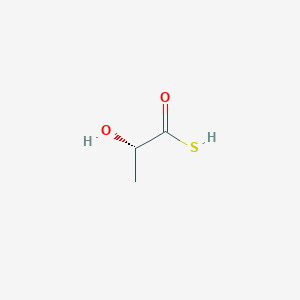
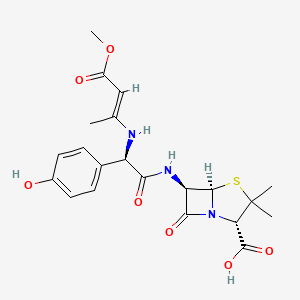
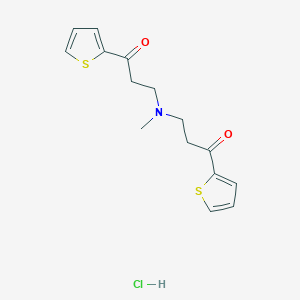
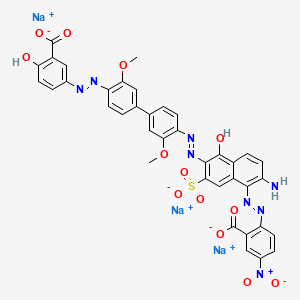

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
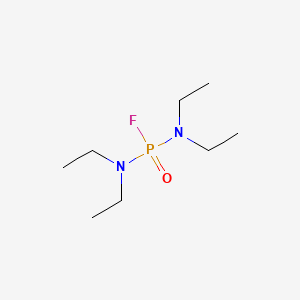

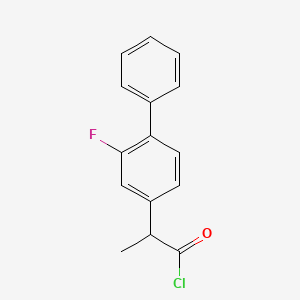
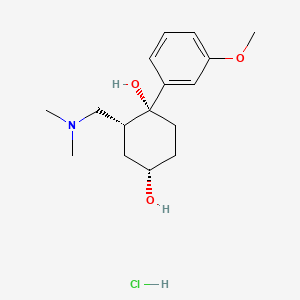
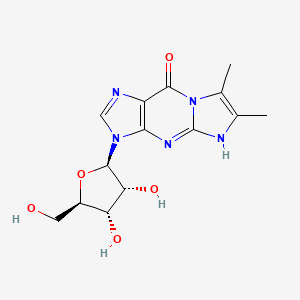
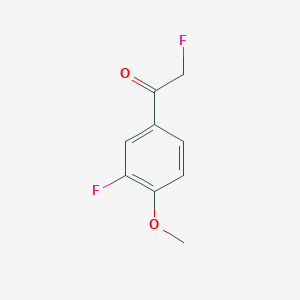
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
